molecular formula C14H20N4 B079561 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine CAS No. 435342-20-4

1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No. B079561
M. Wt: 244.34 g/mol
InChI Key: VIGFYGMAAFDKCA-UHFFFAOYSA-N
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Description

1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine is a compound that has been studied for its potential applications in various fields of chemistry and biology. Its structure is characterized by the presence of a benzimidazole ring attached to a piperidine moiety through an ethyl linker. This structure is a key scaffold in many pharmacologically active compounds, although our focus will exclude drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involves cyclodesulfurization of (2-aminophenyl)thioureas with mercury(II) oxide, leading to 2-aminobenzimidazole intermediates. These intermediates are then monoalkylated on the endo-nitrogen atom. The piperidine nitrogen atom is deprotected with aqueous hydrobromic acid, followed by alkylation, reductive amination, or oxirane ring-opening reactions to obtain the title compounds (Janssens et al., 1985).

Molecular Structure Analysis

Crystal and molecular structure determinations, including X-ray diffractometry, have been conducted on benzimidazo[1,2-a]quinoline derivatives, including those substituted with piperidine. These molecules are essentially planar, with weak intermolecular hydrogen bonds and π–π aromatic interactions contributing to their solid-state assembly (Perin et al., 2011).

Chemical Reactions and Properties

Various chemical reactions involving 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amines have been explored, including their use as intermediates in the synthesis of potential antibacterial agents against both Gram-positive and Gram-negative bacteria (He et al., 2003).

Physical Properties Analysis

The synthesis and physical properties of similar compounds have been documented, focusing on their crystal structure, conformation, and interactions within the crystal lattice. For example, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine exhibits a chair conformation for the piperidin ring, indicating stability and a predictable behavior in solid form (Yıldırım et al., 2006).

Chemical Properties Analysis

The compound's chemical properties, including reactivity and potential as a precursor for further chemical modifications, have been a subject of study. Its role as an intermediate in synthesizing novel aminated benzimidazo[1,2-a]quinolines suggests its versatility in creating fluorescent probes for DNA detection, indicating a broad range of chemical functionality (Perin et al., 2011).

Scientific Research Applications

Fluorescent Probes for DNA Detection

1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine derivatives have been explored as potential fluorescent probes for DNA detection. Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, showed enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their application as DNA-specific fluorescent probes (Perin et al., 2011).

Antiproliferative Activity

Research into 2-arylidenaminobenzimidazole derivatives, which are related to 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine, revealed their potential in vitro antiproliferative activity against various human cancer cell lines, indicating their usefulness in cancer research (Nowicka et al., 2015).

Pharmacologically Active Compounds

In the quest for new pharmacologically active compounds, studies involving 2-dialkylaminobenzimidazoles, including those with piperidine substitution, have identified compounds with potential antiarrhythmic, antiaggregation, and other therapeutic activities (Zhukovskaya et al., 2017).

PARP Inhibitor for Cancer Treatment

Compounds including 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine have been designed as PARP (poly ADP-ribose polymerase) inhibitors, showing significant anticancer activity in vitro against various human cancer cell lines, suggesting their potential as cancer treatment agents (Tang et al., 2021).

Inhibition of Human Carbonic Anhydrase Isoforms

Research into benzimidazole derivatives incorporating piperidine has shown moderate inhibitory properties against human carbonic anhydrase isoforms, indicating their potential therapeutic applications (Gul et al., 2016).

Synthesis and Antinociceptive Activities

Benzimidazole-piperidine derivatives have been synthesized and evaluated for their antinociceptive activities. Certain derivatives showed promising results in animal models, indicating their potential use as pain-relieving agents (Özkay et al., 2017).

Antibacterial Activities

Some 2-piperidin-4-yl-benzimidazoles have demonstrated effective antibacterial activities against clinically important Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents (He et al., 2003).

Anti-Inflammatory Compounds

Benzimidazole derivatives, including piperidine-substituted ones, have been explored for their anti-inflammatory properties. Some compounds showed high selectivity and efficacy in inflammatory therapy without noticeable side effects (Burayk et al., 2022).

Future Directions

Future research could explore the potential applications of this compound in pharmaceuticals or other areas. The synthesis process could also be optimized to improve yield and reduce costs .

properties

IUPAC Name

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGFYGMAAFDKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340685
Record name 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

CAS RN

435342-20-4
Record name 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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